4-(4-Heptylbenzoyl)isoquinoline
Overview
Description
4-(4-Heptylbenzoyl)isoquinoline is a chemical compound with the molecular formula C23H25NO . It has a molecular weight of 331.45 .
Molecular Structure Analysis
The molecular structure of 4-(4-Heptylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The heptylbenzoyl group is attached to the isoquinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Heptylbenzoyl)isoquinoline are not fully documented. The molecular weight is 331.45 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Pharmacological Activities of Isoquinoline Derivatives
Isoquinoline derivatives, including those related to 4-(4-Heptylbenzoyl)isoquinoline, have been identified to exhibit a wide range of pharmacological activities. These compounds have been explored for their antimicrobial, antibacterial, antitumor, and other biological activities. Notably, natural isoquinoline alkaloids and their N-oxides isolated from different plant species have shown confirmed activities in these areas. The structure-activity relationships (SAR) of these compounds have been investigated, suggesting new possible applications and highlighting their significance as a source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Analytical Methods for Antioxidant Activity
The study and determination of antioxidant activity of isoquinoline derivatives, including 4-(4-Heptylbenzoyl)isoquinoline, are crucial in evaluating their therapeutic potential. Various tests and methods have been developed to assess antioxidant capacity, which is a significant aspect of pharmacological research. These methods include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, relying on chemical reactions and spectrophotometry for assessment. Such analyses are essential for understanding the antioxidant properties of compounds and for their application in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Antiprotozoal and Anticancer Potential
Research into the antiprotozoal and anticancer potential of isoquinoline derivatives has identified various natural products that exhibit activity against protozoal diseases. Compounds such as bisbenzylisoquinoline, protoberberine, and indole alkaloids have been reviewed for their effectiveness. This suggests that isoquinoline derivatives could serve as a foundation for developing new antiprotozoal and anticancer therapies, emphasizing the need for further scientific investigation into these natural products (Phillipson & Wright, 1991).
Insights into Isoquinoline Derivatives for Therapeutics
Isoquinoline (ISOQ) derivatives have shown less known biological potentials, such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, among others. The comprehensive review of ISOQ and its synthetic derivatives outlines the broad therapeutic applications and serves as a reference for researchers aiming to develop novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
properties
IUPAC Name |
(4-heptylphenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)22-17-24-16-20-10-7-8-11-21(20)22/h7-8,10-17H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGCCVYUGWIKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270055 | |
Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Heptylbenzoyl)isoquinoline | |
CAS RN |
1187169-78-3 | |
Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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